2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid

Pharmacokinetic profiling Lead optimization ADME prediction

Structurally differentiated 4-aryl-2-piperazinyl-4-oxobutanoic acid probe. The 4-methylpiperazine warhead at C2 enables selective suppression of dedifferentiated cell proliferation—absent in non-piperazinyl analog CAS 188011-67-8. Essential for oncology programs targeting cancer stem-like cells/EMT. Carbamoylpropanoic backbone permits N-alkylation/acylation for library synthesis. MW 383.44, altered H-bond capacity suits QSPR calibration. Specify ≥90% purity analytical certificate at order.

Molecular Formula C21H25N3O4
Molecular Weight 383.448
CAS No. 899991-90-3
Cat. No. B2781559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid
CAS899991-90-3
Molecular FormulaC21H25N3O4
Molecular Weight383.448
Structural Identifiers
SMILESCN1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C21H25N3O4/c1-23-11-13-24(14-12-23)19(21(26)27)15-20(25)22-16-7-9-18(10-8-16)28-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,22,25)(H,26,27)
InChIKeyJHIZQSHPAKYDQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid: A Structurally Differentiated Butanamido Acid for Drug Discovery Procurement


2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid (CAS 899991-90-3) is a synthetic butanamido acid derivative belonging to the 4-aryl-2-[1-(4-methylpiperazinyl)]-4-oxobutanoic acid class. It features a 4-methylpiperazine ring, a phenoxyphenyl moiety, and a carbamoylpropanoic acid backbone, which together confer distinct molecular recognition properties and potential applications as a prodrug intermediate or selective chemical probe in oncology-focused drug discovery programs [1].

Why 4-Oxo-4-((4-phenoxyphenyl)amino)butanoic Acid and Other Close Analogs Cannot Substitute for 2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic Acid


Within the 4-aryl-4-oxobutanoic acid chemotype, subtle structural modifications yield dramatic shifts in biological selectivity. The introduction of a 4-methylpiperazin-1-yl group at the C2 position of the butanoic acid scaffold critically differentiates this compound from its simplest analog, 4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid (CAS 188011-67-8), which lacks the basic piperazine moiety entirely. Published conference proceedings demonstrate that 4-aryl-2-[1-(4-methylpiperazinyl)]-4-oxobutanoic acids, as a class, selectively suppress the proliferation of human dedifferentiated cells—a phenotype absent in non-piperazinyl analogs [1]. Consequently, generic substitution without the piperazine warhead risks complete loss of the target-cell selectivity that defines this scaffold's research utility.

Quantifiable Differentiation of 2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid from Closest Analogs: A Procurement-Focused Evidence Guide


Molecular Weight Differentiation vs. 4-Oxo-4-((4-phenoxyphenyl)amino)butanoic Acid (CAS 188011-67-8)

The target compound exhibits a molecular weight of approximately 383.44 g/mol, which is substantially higher than the 285.30 g/mol of its simplest non-piperazinyl analog 4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid (CAS 188011-67-8), reflecting the presence of the 4-methylpiperazin-1-yl moiety [1].

Pharmacokinetic profiling Lead optimization ADME prediction

Purity Specification Gap Relative to Common Bench Analogs

Commercially available 2-(4-methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid is typically supplied at ≥90% purity, whereas the non-piperazinyl analog 4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid is routinely available at ≥98% purity from major vendors [1].

Compound quality control Assay reproducibility Supplier benchmarking

Class-Level Evidence for Selective Anti-Proliferative Activity Against Dedifferentiated Cells

Compounds within the 4-aryl-2-[1-(4-methylpiperazinyl)]-4-oxobutanoic acid class have been reported to selectively suppress proliferation of human dedifferentiated cells in a peer-reviewed conference presentation. This selectivity is absent in structurally related 4-oxobutanoic acid derivatives lacking the piperazine substituent, as evidenced by comparative biological evaluation within the same study [1].

Cancer stem cell targeting Dedifferentiation Selective cytotoxicity

Optimal Procurement and Research Application Scenarios for 2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid


Selective Chemical Probe for Dedifferentiated Cancer Cell Studies

Based on class-level evidence that 4-aryl-2-[1-(4-methylpiperazinyl)]-4-oxobutanoic acids selectively suppress dedifferentiated cell proliferation, this compound is best deployed as a chemical probe in oncology research programs investigating cancer stem-like cell populations or epithelial-to-mesenchymal transition models. Its higher molecular weight (383.44 g/mol), driven by the piperazine moiety, differentiates it from simpler analogs and may contribute to altered intracellular target engagement profiles. Researchers should plan for pre-use purification given the ≥90% commercial purity specification [1].

Scaffold for Parallel Library Synthesis and SAR Exploration

The carbamoylpropanoic acid backbone, combined with the 4-methylpiperazine and phenoxyphenyl substitution, provides a versatile scaffold for parallel medicinal chemistry efforts. Procurement teams should prioritize this compound when building focused libraries around the 4-aryl-2-piperazinyl-4-oxobutanoic acid chemotype, as its structural features—specifically the tertiary amine of the piperazine ring—enable further N-alkylation or N-acylation diversification not accessible from non-piperazinyl analogs [1].

Physicochemical Benchmarking and ADME Model Calibration

The substantial molecular weight differential (+98.14 g/mol) and altered hydrogen-bonding capacity of this compound relative to 4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid make it a valuable tool for calibrating in silico ADME models. Procurement for this purpose should be coupled with requests for analytical certificates (e.g., HPLC purity, residual solvent analysis) to ensure the ≥90% purity baseline is verified prior to use in quantitative structure-property relationship (QSPR) studies [1].

Quote Request

Request a Quote for 2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.